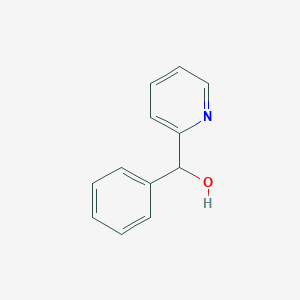

Phenyl(pyridin-2-yl)methanol

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

phenyl(pyridin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12(10-6-2-1-3-7-10)11-8-4-5-9-13-11/h1-9,12,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYESUYBXKHPUDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60311285, DTXSID50901437 | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | NoName_554 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50901437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-57-0 | |

| Record name | α-Phenyl-2-pyridinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14159-57-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 241060 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159570 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 14159-57-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241060 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Phenyl-pyridin-2-yl-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60311285 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Phenyl Pyridin 2 Yl Methanol

Catalytic Hydrogenation Approaches

Catalytic asymmetric hydrogenation represents one of the most efficient and atom-economical methods for producing enantiomerically pure chiral alcohols from prochiral ketones. nih.govgoogle.com This approach is highly attractive from both an industrial and environmental perspective due to its use of molecular hydrogen and the generation of minimal waste. okayama-u.ac.jp

Asymmetric Catalytic Hydrogenation of Phenyl(pyridin-2-yl)methanone

The direct asymmetric hydrogenation of 2-benzoylpyridine (B47108) (phenyl(pyridin-2-yl)methanone) presents a challenge due to the coordinating effect of the pyridine (B92270) nitrogen, which can interfere with the catalyst's activity. researchgate.net However, significant progress has been made through the development of sophisticated catalyst systems.

The success of asymmetric hydrogenation hinges on the careful design and selection of chiral ligands and metal complexes. bohrium.com Ruthenium (Ru), Rhodium (Rh), and Iridium (Ir) have emerged as the most effective metals for this transformation, often complexed with chiral phosphine (B1218219), diamine, or P,N ligands. ajchem-b.comwikipedia.org

Ruthenium Systems: Ruthenium complexes, particularly those developed by Noyori and his coworkers, have proven highly effective for the asymmetric hydrogenation of aromatic ketones. ajchem-b.comwikipedia.org For the hydrogenation of aryl-pyridyl ketones, a Ru-XylSunPhos-Daipen bifunctional catalyst system has demonstrated high enantioselectivity, achieving up to 99.5% enantiomeric excess (ee). acs.org The introduction of a bromo-substituent on the phenyl ring of the substrate can further enhance enantioselectivity. acs.org The combination of Ru(II) dicarboxylate complexes with an acid additive like aqueous HBF4 and the chiral ligand DTBM-BINAP has also shown excellent results. rsc.org

Iridium Systems: Iridium catalysts are highly efficient for the asymmetric hydrogenation of ketones and imines. ajchem-b.com Chiral iridium complexes, when paired with appropriate ligands, can achieve high yields and enantioselectivities in the hydrogenation of phenyl(pyridin-2-yl)methanone derivatives. google.com For instance, an iridium-based catalyst prepared from a metal Ir complex and a chiral ligand has been used for the large-scale synthesis of (R)-phenyl(pyridin-2-yl)methanol derivatives with ee values exceeding 99%. google.com

Rhodium Systems: Rhodium-catalyzed asymmetric hydrogenation is a robust method for producing chiral alcohols. ajchem-b.com Rhodium complexes bearing chiral diphosphine ligands, such as DuanPhos, have been successfully employed in the asymmetric hydrogenation of related ketone substrates, demonstrating high turnover numbers and enantioselectivities. okayama-u.ac.jp Research has also explored the use of rhodium catalysts for the asymmetric hydrogenation of 2-pyridine ketones. acs.org

The primary goal in the synthesis of chiral alcohols is to control the enantioselectivity, producing one enantiomer in high excess over the other. nih.gov This is achieved through the use of chiral catalysts that create a chiral environment around the reacting molecule, favoring the addition of hydrogen from one specific face of the prochiral ketone. nih.govwikipedia.org The choice of chiral ligand is paramount in dictating the level of enantiomeric induction. bohrium.com For instance, in the Ru-catalyzed hydrogenation of aryl-pyridyl ketones, the XylSunPhos-Daipen ligand system was instrumental in achieving high ee values. acs.org Similarly, iridium catalysts with specific chiral ligands have yielded (R)-phenyl(pyridin-2-yl)methanol derivatives with ee values consistently above 99%. google.com

For a synthetic method to be industrially viable, it must be scalable, efficient, and cost-effective. okayama-u.ac.jpbohrium.com Asymmetric hydrogenation is well-suited for large-scale synthesis due to its high atom economy and the use of readily available hydrogen gas. nih.gov The efficiency of a catalyst is measured by its turnover number (TON) and turnover frequency (TOF), which indicate the amount of product formed per unit of catalyst and the rate of the reaction, respectively. nih.gov Researchers have successfully scaled up the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives. For example, a process utilizing an iridium catalyst was used to hydrogenate 44.0g of the ketone, achieving a high yield and enantioselectivity. google.com Similarly, a multi-kilogram scale synthesis was achieved for a related compound using a Ru(II) catalyst with the DTBM-BINAP ligand. rsc.org

Enantioselectivity and Diastereoselectivity Control in Chiral Alcohol Synthesis

Sodium Borohydride (B1222165) Reduction of 2-Benzoylpyridine

Reduction of 2-benzoylpyridine using sodium borohydride (NaBH₄) offers a simpler, non-catalytic route to phenyl(pyridin-2-yl)methanol. This method involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon of the ketone. pressbooks.pubmasterorganicchemistry.com This is followed by a protonation step, typically with a mild acid, to yield the final alcohol product. pressbooks.pub While this method is straightforward, it does not produce a chiral product unless a chiral modifying agent is used. The reduction of 2-benzoylpyridine with sodium borohydride has been reported to proceed with high conversion. dur.ac.uk

Biocatalytic Transformations

Biocatalysis has emerged as a powerful and environmentally friendly alternative for the synthesis of chiral compounds. researchgate.net Enzymes, or whole-cell systems, can catalyze reactions with high chemo-, regio-, and stereoselectivity under mild conditions. researchgate.net

The asymmetric reduction of 2-benzoylpyridine to produce enantiopure this compound has been successfully achieved using various microorganisms. researchgate.netresearchgate.net For instance, Lactobacillus paracasei BD101 has been identified as an effective biocatalyst for the reduction of phenyl(pyridin-2-yl)methanone to the (S)-enantiomer with high enantiomeric excess and yield, even on a gram scale. researchgate.net Another study utilized Leuconostoc pseudomesenteroides N13 for the same transformation, achieving 99% conversion and 98.4% ee after optimizing reaction conditions such as pH, temperature, and incubation time. researchgate.netresearchgate.net

Furthermore, the use of whole cells of Cryptococcus sp. has been investigated for the enantioselective bioreduction of 2-benzoylpyridine derivatives. researchgate.net This biocatalyst demonstrated a preference for substrates with para-substituents on the phenyl group and could operate effectively in aqueous ionic liquid media, leading to high conversion and enantioselectivity. researchgate.net The use of enzymatic hydrolyzate of bagasse as a co-substrate instead of pure glucose also showed promising results, highlighting the potential for more cost-effective and sustainable processes. researchgate.net

Enantioselective Bioreduction of Phenyl(pyridin-2-yl)methanone

Biocatalysis has emerged as a powerful and environmentally benign tool for the asymmetric reduction of prochiral ketones to their corresponding chiral alcohols. The enantioselective bioreduction of phenyl(pyridin-2-yl)methanone to produce (S)-phenyl(pyridin-2-yl)methanol is a notable example, leveraging the high selectivity of microbial enzymes.

The selection of an appropriate microbial biocatalyst is paramount for the successful asymmetric bioreduction of phenyl(pyridin-2-yl)methanone. Several bacterial strains have been screened for this purpose, with Leuconostoc pseudomesenteroides N13 and Lactobacillus paracasei BD101 demonstrating exceptional performance. dntb.gov.uatandfonline.com

Lactobacillus paracasei BD101, in particular, has been identified as a superior biocatalyst for this transformation. tandfonline.com In an initial screening of seven bacterial strains, L. paracasei BD101 exhibited the highest activity, achieving a 77% conversion rate and a 74% enantiomeric excess (ee). researchgate.net This strain has proven effective in the asymmetric reduction of various bulky substrates, indicating its versatility. nih.govtandfonline.comfigshare.com

Similarly, Leuconostoc pseudomesenteroides N13 has been successfully employed for the bioreduction of phenyl(pyridin-2-yl)methanone, yielding (S)-phenyl(pyridin-2-yl)methanol. dntb.gov.ua This biocatalyst has also shown efficacy in the reduction of other ketones, such as cyclohexyl(phenyl)methanone. researchgate.netomu.edu.tr The use of whole-cell biocatalysts like these is advantageous as it circumvents the need for costly and time-consuming enzyme purification.

Other microorganisms, including newly isolated fungal strains like Alternaria alternata and Talaromyces flavus, have also been reported to produce (S)-phenyl(pyridin-2-yl)methanol with high enantiomeric excess. nih.gov

To maximize the efficiency and selectivity of the bioreduction process, systematic optimization of various reaction parameters is crucial. nih.gov Factors such as pH, temperature, incubation time, and agitation speed significantly influence the conversion rate and the enantiomeric excess of the product. nih.govresearchgate.net

For the bioreduction of phenyl(pyridin-2-yl)methanone using Leuconostoc pseudomesenteroides N13, a multi-response nonlinear optimization model was employed to identify the optimal conditions. dntb.gov.ua The ideal parameters were determined to be a pH of 6, a temperature of 29°C, an incubation time of 53 hours, and an agitation speed of 153 rpm. dntb.gov.uaresearchgate.net Under these optimized conditions, a reaction conversion of 99% and an enantiomeric excess of 98.4% were predicted. dntb.gov.uaresearchgate.net A validation experiment confirmed these findings, yielding (S)-phenyl(pyridin-2-yl)methanol with 99% ee, 99% conversion, and a 98% isolated yield. dntb.gov.uaresearchgate.net

With Lactobacillus paracasei BD101, a similar optimization was performed. tandfonline.com The optimal conditions found were a pH of 6.0, a temperature of 30°C, an incubation time of 48 hours, and an agitation speed of 150 rpm. bohrium.com These conditions are critical, as deviations can lead to decreased conversion and enantioselectivity. For instance, with another substrate, a drastic drop in enantioselectivity was observed when the temperature was increased to 40°C. mdpi.com The optimization process is essential to overcome challenges such as unsatisfactory substrate amounts and to develop a cost-effective and green production method. dntb.gov.ua

Table 1: Optimized Bioreduction Conditions

| Biocatalyst | Substrate | pH | Temperature (°C) | Incubation Time (h) | Agitation Speed (rpm) | Conversion (%) | Enantiomeric Excess (ee, %) | Yield (%) |

|---|---|---|---|---|---|---|---|---|

| Leuconostoc pseudomesenteroides N13 | Phenyl(pyridin-2-yl)methanone | 6 | 29 | 53 | 153 | 99 | >99 | 98 |

A significant achievement in the synthesis of (S)-phenyl(pyridin-2-yl)methanol is the successful scale-up of the biocatalytic process to the gram-scale. This demonstrates the industrial viability of using microbial biocatalysts for producing this important analgesic precursor. dntb.gov.uatandfonline.com

Utilizing the optimized conditions for Leuconostoc pseudomesenteroides N13, a high-gram-scale production was achieved where 11.9 grams of phenyl(pyridin-2-yl)methanone were completely converted to 11.79 grams of (S)-phenyl(pyridin-2-yl)methanol, corresponding to a 98% isolated yield. dntb.gov.uaresearchgate.net This was noted as the first instance of gram-scale production of this compound using an optimization strategy coupled with a biocatalyst. dntb.gov.uaresearchgate.net

Similarly, with Lactobacillus paracasei BD101, a gram-scale synthesis yielded 5.857 grams of enantiomerically pure (S)-phenyl(pyridin-2-yl)methanol (>99% ee) in 52 hours with a 93% yield. tandfonline.com This was also a pioneering achievement for producing this specific enantiomer on a gram scale using a biocatalyst. tandfonline.com These successful scale-up efforts underscore the potential of biocatalysis as an effective, green, and cost-efficient method for manufacturing chiral aryl heteroaryl methanols. dntb.gov.ua

Optimization of Bioreduction Conditions for High Enantiomeric Excess and Yield

Friedel-Crafts Hydroxyalkylation Routes

The Friedel-Crafts reaction offers a classic yet potent method for forming carbon-carbon bonds. Its application in the synthesis of this compound involves the hydroxyalkylation of an aromatic nucleophile with pyridine-2-carboxaldehyde, typically mediated by a Lewis acid.

The Friedel-Crafts hydroxyalkylation reaction can be effectively catalyzed by Lewis acids, which activate the carbonyl group of pyridine-2-carboxaldehyde, making it more susceptible to nucleophilic attack by an aromatic compound. rsc.org Various Lewis acids have been investigated for this purpose, with their effectiveness varying depending on the specific substrates and reaction conditions. lookchem.com

For instance, the reaction of pyridine-2-carboxaldehyde with N,N-dimethylaniline can be mediated by chiral and achiral aluminum complexes. rsc.org Theoretical calculations have shown that for the reaction catalyzed by AlCl₃, the Lewis acid can coordinate in both a monodentate and bidentate fashion to the pyridine-2-carboxaldehyde. rsc.orgresearchgate.net The reaction proceeds through a zwitterionic intermediate, which significantly reduces the transition-state energy compared to the uncatalyzed reaction. rsc.orgresearchgate.net The lowest energy pathway was calculated for the monodentate coordination of AlCl₃. rsc.orgresearchgate.net

The choice of Lewis acid is critical; while AlBr₃ has been shown to be effective, other Lewis acids like BF₃·OEt₂, FeCl₃, TiCl(OiPr)₃, Ti(OiPr)₄, ZnCl₂, and SnCl₄ either failed to produce the desired product or gave diminished yields. lookchem.com The reaction of pyridine-2-carboxaldehyde has also been successfully carried out with other aromatic compounds such as 4-methoxyphenol (B1676288) and 1,3-dimethoxybenzene (B93181). rsc.org

Achieving stereochemical control in Friedel-Crafts hydroxyalkylation reactions is a significant challenge. The development of enantioselective variants allows for the synthesis of specific enantiomers of this compound. This is typically accomplished by using a chiral Lewis acid catalyst.

In the reaction of pyridine-2-carboxaldehyde with N,N-dimethylaniline, the use of a chiral Lewis acid, specifically (R)-BINOL-AlCl, resulted in the formation of the corresponding alcohol with moderate yield and enantiomeric excess. rsc.orgresearchgate.net This demonstrates the feasibility of inducing asymmetry in this Friedel-Crafts reaction. However, the level of enantioselectivity can be modest. For example, while the reaction with N,N-dimethylaniline showed some success, reactions with 4-methoxyphenol and 1,3-dimethoxybenzene using the same chiral catalyst resulted in less than 15% ee. rsc.org

The development of more effective chiral catalysts is an ongoing area of research. For example, Sc(III)-bis(oxazolinyl)pyridine complexes have proven effective in the Friedel-Crafts alkylation of other heterocyclic systems, achieving high yields and enantioselectivities greater than 90% ee. acs.org The challenge lies in designing a catalyst system that can effectively control the stereochemical outcome for the specific combination of pyridine-2-carboxaldehyde and the desired aromatic nucleophile.

Lewis Acid-Catalyzed Reactions with Aromatic π-Nucleophiles and Pyridine-2-carboxaldehyde

Derivatization Strategies from this compound Precursors

The hydroxymethyl group in this compound is a key site for chemical modification, allowing for the synthesis of a diverse range of derivatives through reactions such as thiolation, oxidation, and reduction.

Direct Thiolation to Phenyl(pyridin-2-yl)methanethiol

The direct, one-step conversion of secondary alcohols like this compound to their corresponding thiols is a challenging transformation. While reagents like Lawesson's reagent have been used for the direct conversion of some secondary alcohols to thiols, this method can unexpectedly lead to the formation of symmetrical sulfides as the primary product when heteroaromatic groups are present. uzh.ch The initially formed thiol can be trapped by an activated intermediate generated from the starting alcohol and Lawesson's reagent, driving the reaction toward the sulfide (B99878) by-product. uzh.ch

A more reliable and commonly employed strategy involves a two-step sequence:

Activation of the Hydroxyl Group: The alcohol is first converted into a species with a better leaving group. This is typically achieved by transforming the hydroxyl group into a halide (e.g., a chloride using thionyl chloride) or a sulfonate ester (e.g., a tosylate using tosyl chloride). This activation step is crucial for facilitating the subsequent nucleophilic attack. google.com

Nucleophilic Substitution: The activated intermediate is then treated with a sulfur-containing nucleophile. Common reagents for this step include sodium hydrosulfide (B80085) (NaSH), thiourea (B124793) followed by hydrolysis, or potassium thioacetate (B1230152) followed by hydrolysis. google.comorganic-chemistry.org The Mitsunobu reaction, using a combination of a phosphine (like triphenylphosphine), an azodicarboxylate (like DEAD), and a sulfur nucleophile (like thioacetic acid), also provides a mild method for this conversion with a clean inversion of stereochemistry. organic-chemistry.org

This two-step approach, while not a direct single reaction, offers a more controlled and higher-yielding pathway to Phenyl(pyridin-2-yl)methanethiol compared to direct thiolation attempts.

Table 1: General Two-Step Strategy for Thiolation of this compound

| Step | Transformation | Typical Reagents | Product |

|---|---|---|---|

| 1 | Activation of Alcohol | Thionyl chloride (SOCl₂) or p-Toluenesulfonyl chloride (TsCl) in pyridine | Phenyl(pyridin-2-yl)methyl chloride or tosylate |

Oxidation and Reduction Transformations of Hydroxymethyl Groups

The hydroxymethyl group of this compound can be readily oxidized to the corresponding ketone, which can then be reduced back to the alcohol, often with high stereocontrol.

Oxidation to Phenyl(pyridin-2-yl)methanone

The oxidation of this compound yields Phenyl(pyridin-2-yl)methanone, a key synthetic intermediate. Various methods have been developed for this transformation.

A notable modern approach involves a copper-catalyzed oxidation process. In one such method, Cu(NO₃)₂·3H₂O is used as a catalyst with water serving as the oxygen donor in a DMA solvent at 100 °C. mdpi.com This provides an oxygen-free Csp³-H oxidation pathway. Earlier studies also reported a palladium-catalyzed system that produces Phenyl(pyridin-2-yl)methanone in a 44% yield using water as the oxygen source. mdpi.comnih.gov More conventional oxidizing agents like activated Manganese Dioxide (MnO₂) are also effective for this transformation. acs.org

Table 2: Selected Methods for the Oxidation of this compound

| Reagent/Catalyst | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Pd catalyst | H₂O | Phenyl(pyridin-2-yl)methanone | 44% | mdpi.comnih.gov |

| Cu(NO₃)₂·3H₂O | H₂O, DMA, 100 °C | Phenyl(pyridin-2-yl)methanone | - | mdpi.com |

| Activated MnO₂ | CHCl₃, Room Temp. | (Quinol-2-yl)(p-tolyl)methanone* | 99% | acs.org |

Note: Yield is for a structurally similar quinolyl analogue, demonstrating the efficacy of MnO₂.

Reduction to this compound

The reduction of Phenyl(pyridin-2-yl)methanone is a critical reaction, particularly for producing enantiomerically pure forms of this compound. Asymmetric hydrogenation is a highly effective method for this purpose.

This transformation is typically carried out in an autoclave under hydrogen pressure using a chiral catalyst. Iridium-based catalysts, prepared in situ from a metal complex like [Ir(COD)Cl]₂ and a chiral ligand, are commonly employed. google.comgoogle.com The reaction conditions, including the choice of base, solvent, temperature, and hydrogen pressure, can be fine-tuned to achieve high yields and excellent enantiomeric excess (ee). google.comgoogle.com

For instance, the asymmetric hydrogenation of Phenyl(pyridin-2-yl)methanone using an Iridium catalyst with a chiral ligand and a base like lithium tert-butoxide in methanol (B129727) can produce (R)- or (S)-Phenyl(pyridin-2-yl)methanol in yields exceeding 90% and with ee values up to 96%. google.comgoogle.com

Table 3: Conditions for Asymmetric Hydrogenation of Phenyl(pyridin-2-yl)methanone

| Target Enantiomer | Catalyst System | Base | Solvent | Conditions | Yield | Purity | ee Value | Reference |

|---|---|---|---|---|---|---|---|---|

| (R)-isomer | [Ir(COD)Cl]₂ + Chiral Ligand I-1 | LiOtBu | Methanol | 80 °C, 3.0 MPa H₂, 8h | 95% | 98% | 95% | google.com |

| (R)-isomer | [Ir(COD)Cl]₂ + Chiral Ligand I-1 | LiOtBu | Methanol | 60 °C, 3.0 MPa H₂, 8h | 96% | 98% | 93% | google.com |

| (R)-isomer | [Ir(COD)Cl]₂ + Chiral Ligand I-1 | Na₂CO₃ | Methanol | 40 °C, 3.0 MPa H₂, 12h | 92% | 98% | 95% | google.com |

| (R)-isomer | [Ir(COD)Cl]₂ + Chiral Ligand I-1 | NaOMe | Methanol | 40 °C, 3.0 MPa H₂, 12h | 91% | 96% | 87% | google.com |

| (S)-isomer | [Ir(COD)Cl]₂ + Chiral Ligand I-1 | LiOtBu | Methanol | 40 °C, 5.0 MPa H₂, 8h | 97% | 98% | 96% | google.com |

Chemical Reactivity and Transformation Pathways of Phenyl Pyridin 2 Yl Methanol Derivatives

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of phenyl(pyridin-2-yl)methanol is characterized by the interplay of its functional groups. The hydroxyl group can act as a nucleophile, participating in reactions such as esterification. smolecule.com Conversely, under acidic conditions, the hydroxyl group can be protonated and eliminated as water, generating a carbocation that is stabilized by both the phenyl and pyridyl rings. This carbocation is electrophilic and can react with various nucleophiles.

The pyridine (B92270) ring, with its basic nitrogen atom, can be protonated or coordinate to Lewis acids, which can influence the reactivity of the rest of the molecule. uiowa.edu The phenyl ring can undergo electrophilic aromatic substitution, although the directing effects of the pyridylmethanol substituent can be complex. Computational studies using Density Functional Theory (DFT) can predict the nucleophilic and electrophilic sites within the molecule by calculating the frontier molecular orbitals (HOMO/LUMO). researchgate.net

Oxidation Reactions in the Presence of Copper Catalysis

The oxidation of the methylene (B1212753) group in this compound derivatives to form the corresponding ketone, phenyl(pyridin-2-yl)methanone, is a significant transformation. Copper-catalyzed oxidation has emerged as an efficient method for this process. nih.govmdpi.com These reactions can utilize molecular oxygen as the oxidant. uantwerpen.be

A notable development is the use of water as the oxygen source in a copper-catalyzed Csp³-H oxidation, providing a green and efficient pathway to pyridin-2-yl-methanones. nih.govmdpi.com In some copper-catalyzed oxidations of 2-benzylpyridine (B1664053) to 2-benzoylpyridine (B47108), this compound has been observed as a minor byproduct, raising questions about whether it is an intermediate or a side product. uantwerpen.bersc.org Kinetic studies have been performed to elucidate the reaction mechanism, suggesting that the oxidation can proceed through different pathways. uantwerpen.bersc.org

The table below summarizes the copper-catalyzed oxidation of various pyridin-2-yl-methanes to their corresponding methanones.

Table 1: Copper-Catalyzed Oxidation of Pyridin-2-yl-methanes

| Substrate | Product | Yield (%) |

|---|---|---|

| Phenyl(pyridin-2-yl)methane | Phenyl(pyridin-2-yl)methanone | 85 |

| (4-Methoxyphenyl)(pyridin-2-yl)methane | (4-Methoxyphenyl)(pyridin-2-yl)methanone | 78 |

| (4-Chlorophenyl)(pyridin-2-yl)methane | (4-Chlorophenyl)(pyridin-2-yl)methanone | 82 |

| (Thiophen-2-yl)(pyridin-2-yl)methane | (Thiophen-2-yl)(pyridin-2-yl)methanone | 75 |

Data sourced from studies on copper-catalyzed Csp³-H oxidation. mdpi.comresearchgate.net

Carbon-Hydrogen (C-H) Activation and Functionalization

C-H activation is a powerful strategy for the direct functionalization of otherwise unreactive C-H bonds, offering a more atom-economical and efficient synthetic route compared to traditional methods that require pre-functionalized substrates.

Palladium-Catalyzed, Ruthenium-Photoredox-Mediated C-H Arylation

A dual catalytic system combining palladium catalysis and ruthenium-photoredox catalysis has been successfully applied for the C-H arylation of phenylpyridine derivatives. rsc.orgresearchgate.net This method allows for the introduction of an aryl group at the ortho-position of the phenyl ring. The reaction is typically induced by visible light, often from an LED source, making it a green chemistry approach. rsc.orgresearchgate.net Aryl diazonium salts are commonly used as the aryl source in these transformations. rsc.orgnih.gov The proposed mechanism involves the generation of an aryl radical from the diazonium salt by the photoexcited ruthenium catalyst. nih.gov This radical is then intercepted by a palladium(II) complex coordinated to the substrate, leading to a high-valent palladium intermediate that subsequently undergoes reductive elimination to form the arylated product and regenerate the palladium(II) catalyst. rsc.orgnih.gov

Role of Pyridine Moiety as a Chelating Directing Group

In C-H activation reactions, the pyridine moiety of this compound and its derivatives plays a crucial role as a chelating directing group. rsc.orgacs.org The nitrogen atom of the pyridine ring coordinates to the metal catalyst (e.g., palladium, rhodium, ruthenium), positioning the catalyst in close proximity to the C-H bonds of the adjacent phenyl ring. rsc.orgresearchgate.net This chelation effect facilitates the cleavage of a specific C-H bond, typically at the ortho position, thereby controlling the regioselectivity of the functionalization. researchgate.net This strategy has been widely employed in various C-H activation reactions, including arylation, olefination, and alkylation. rsc.orgbeilstein-journals.org The effectiveness of the pyridine directing group has enabled the functionalization of substrates that would otherwise be unreactive or lead to a mixture of products. rsc.org

Reaction Mechanisms with Lewis Acids

Lewis acids play a significant role in the reactions of this compound. They can activate the hydroxyl group by coordinating to the oxygen atom, facilitating its departure as a leaving group and promoting the formation of a stabilized carbocation. This electrophilic intermediate can then react with nucleophiles. For instance, in Friedel-Crafts type reactions, Lewis acids like aluminum bromide (AlBr₃) or titanium tetrachloride (TiCl₄) can catalyze the hydroxyalkylation of arenes with pyridine-2-carboxaldehyde to form this compound derivatives. rsc.org

The choice of Lewis acid can influence the reaction outcome. While strong Lewis acids can effectively promote the desired reaction, they can also lead to the formation of byproducts. rsc.org The pyridine nitrogen can also interact with the Lewis acid, which can sometimes hinder the desired reaction by deactivating the catalyst. rsc.org

Byproduct Formation in Specific Reaction Environments (e.g., Triarylmethanes)

In Lewis acid-catalyzed reactions of this compound derivatives with aromatic nucleophiles, the formation of triarylmethanes is a common side reaction. rsc.org This occurs when the initially formed diarylcarbinol undergoes further reaction with another equivalent of the aromatic nucleophile. The facility of this second addition is due to the facile generation and stability of the carbocation intermediate. rsc.org

The formation of triarylmethanes can be influenced by the reaction conditions, including the nature of the Lewis acid, the solvent, and the stoichiometry of the reactants. rsc.orgscispace.comresearchgate.net For example, in the reaction of pyridine-2-carboxaldehyde with electron-rich arenes, the use of a strong Lewis acid can lead to significant amounts of the triarylmethane byproduct. rsc.org However, the formation of these byproducts can sometimes be minimized by controlling the reaction conditions, such as using a milder Lewis acid or adding a Lewis base like pyridine to modulate the reactivity of the catalytic system. rsc.org

Table 2: Byproduct Formation in Lewis Acid-Catalyzed Reactions

| Reactants | Lewis Acid | Major Product | Byproduct | Reference |

|---|---|---|---|---|

| Pyridine-2-carboxaldehyde, Anisole | AlBr₃ | (4-Methoxyphenyl)(pyridin-2-yl)methanol | Bis(4-methoxyphenyl)(pyridin-2-yl)methane | rsc.org |

| (4-tert-butyl-phenyl)-pyridin-2-yl-methanol, Phenol | H₂SO₄ | p-p regioisomer of triarylmethane | o-p regioisomer of triarylmethane | scispace.comresearchgate.net |

This table illustrates common byproduct formation in reactions involving this compound precursors.

Coordination Chemistry and Ligand Design with Phenyl Pyridin 2 Yl Methanol Scaffolds

Complexation with Transition Metal Ions (e.g., V(IV), Co(II), Cu(II), Cd(II), Rh(III), Ni(II))

Phenyl(pyridin-2-yl)methanol and its derivatives have been shown to form stable complexes with a range of transition metal ions. The coordination often involves the nitrogen atom of the pyridine (B92270) ring and the oxygen atom of the alcohol or a derivative group.

In one notable study, the reaction of a Schiff base, 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate, with salts of V(IV), Co(II), and Cu(II) resulted in the metal-assisted hydrolysis of the Schiff base. This process yielded binuclear metal complexes containing phenyl(pyridin-2-yl)methanediol (the gem-diol derivative of this compound) as a ligand. scirp.orgscirp.org Spectroscopic and microanalytical data supported the formation of these alkoxo-bridged binuclear complexes. scirp.org For instance, the infrared spectra of the Co(II) and Cu(II) complexes showed a characteristic band for the C-O group of the phenyl(pyridin-2-yl)methanediol ligand, alongside a shift in the pyridine C=N stretching frequency, indicating coordination of the pyridine nitrogen to the metal center. scirp.org

A cadmium(II) complex with a derivative ligand, (2E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide, has also been synthesized. iucr.org In this case, the ligand was formed in situ through the condensation of phenyl(pyridin-2-yl)methanone and hydrazinecarbothioamide, followed by complexation with CdCl₂. iucr.org

The complexation of Rhodium(III) has been observed with related 2-phenylpyridine (B120327) (ppy) ligands, forming octahedral complexes. For example, the dimeric complex [Rh(ppy)₂Cl]₂ serves as a starting material for synthesizing monomeric Rh(III) complexes with other ligands, such as acetonitrile (B52724) or thyminate. nih.goviucr.org While not directly involving this compound, this demonstrates the affinity of the phenyl-pyridine scaffold for Rh(III).

Furthermore, a variety of organonickel(II) complexes have been prepared using unsymmetrical N-aryl-1-(pyridin-2-yl)methanimine ligands, which are derivatives of this compound. acs.org These complexes, with the general formula [(R-PyMA)Ni(Mes)X], were synthesized from Ni(II) precursors, showcasing the versatility of this ligand system in stabilizing nickel centers. acs.org

Recent research in 2024 has expanded on the use of pyridine-alkoxide (pyalk) proligands, including dithis compound, to synthesize both mononuclear and dinuclear Cu(II) complexes. grafiati.com The final nuclearity of the complex was found to depend on the stoichiometry of the ligand used during synthesis. grafiati.com

| Metal Ion | Ligand/Derivative | Resulting Complex Type | Reference |

|---|---|---|---|

| V(IV) | Phenyl(pyridin-2-yl)methanediol | Binuclear | scirp.org |

| Co(II) | Phenyl(pyridin-2-yl)methanediol | Binuclear | scirp.org |

| Cu(II) | Phenyl(pyridin-2-yl)methanediol | Binuclear | scirp.orgscirp.org |

| Cd(II) | (2E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide | Mononuclear | iucr.org |

| Ni(II) | N-Aryl-1-(pyridin-2-yl)methanimine | Mononuclear Organonickel | acs.org |

| Rh(III) | 2-(pyridin-2-yl)phenyl | Octahedral | nih.goviucr.org |

Structural Characterization of Metal Complexes and Coordination Geometries

The structural analysis of metal complexes derived from this compound reveals diverse coordination geometries, which are highly dependent on the metal ion, the specific ligand structure, and the other coordinating species in the metal's primary sphere. X-ray crystallography and spectroscopic methods are crucial tools for elucidating these structures.

Square Pyramidal and Square Planar Coordination Modes

Square pyramidal and square planar geometries are commonly observed for these types of complexes.

Research has shown that binuclear complexes of Co(II) and Cu(II) with phenyl(pyridin-2-yl)methanediol adopt square pyramidal geometries. scirp.org In contrast, the corresponding V(IV) complex was found to have a square planar geometry. scirp.org

A Cd(II) complex, specifically dichlorido{(2E)-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide}cadmium(II), exhibits a slightly distorted square-pyramidal coordination. iucr.org In this structure, the basal plane is comprised of the sulfur atom, two nitrogen atoms from the pyridyl-azomethine part of the ligand, and one chloride atom. The apical position is occupied by the second chloride atom. iucr.org

Nickel(II) complexes with related ligands that have N-S donor atoms often exhibit a distorted square planar geometry. researchgate.net Similarly, organonickel(II) complexes with N-aryl-1-(pyridin-2-yl)methanimine ligands can feature a square planar arrangement around the nickel center. researchgate.net

| Metal Ion | Coordination Geometry | Reference |

|---|---|---|

| V(IV) | Square Planar | scirp.org |

| Co(II) | Square Pyramidal | scirp.org |

| Cu(II) | Square Pyramidal | scirp.org |

| Cd(II) | Distorted Square Pyramidal | iucr.org |

| Ni(II) | Square Planar | researchgate.net |

Role of this compound and its Derivatives as Ligands in Catalysis

While this compound itself is primarily a precursor, its derivatives, particularly imines and amines, serve as effective ligands in a variety of catalytic transformations. The pyridine and imine/amine functionalities provide the necessary coordination sites to activate metal centers for catalysis.

The asymmetric hydrogenation of ketones is a key area where these ligands are employed. Chiral this compound is a crucial intermediate in the synthesis of phenyl(pyridin-2-yl)methanamine-based ligands. Ruthenium complexes incorporating these amine-based ligands have demonstrated high activity in the catalytic reduction of ketones and aldehydes. Similarly, catalysts made from iridium complexes and chiral ligands are used in the asymmetric hydrogenation of phenyl(pyridin-2-yl)methanone derivatives to produce chiral this compound with high enantioselectivity. google.comgoogle.com

Organonickel(II) complexes featuring unsymmetrical N-aryl-1-(pyridin-2-yl)methanimine ligands have shown promise in cross-coupling reactions. Initial studies have confirmed their successful application in Negishi-type cross-coupling reactions. acs.orgresearchgate.net Gold(III) complexes with related pyridine-based N,N,O-ligands have also been investigated and found to be highly active catalysts in reactions like propargyl cyclopropanation. diva-portal.org

Design and Synthesis of Unsymmetrical N-Aryl-1-(pyridin-2-yl)methanimine Ligands

The synthesis of unsymmetrical N-aryl-1-(pyridin-2-yl)methanimine ligands, also known as PyMA ligands, is a key step in developing novel coordination compounds. These ligands are typically synthesized through a condensation reaction between a primary amine and a ketone, specifically 2-benzoylpyridine (B47108) (phenyl(pyridin-2-yl)methanone) or its derivatives.

For instance, the Schiff base 1-phenyl-1-(pyridin-2-yl)-N-(pyrimidin-2-yl)methanimine dihydrate was synthesized via the condensation of 2-benzoylpyridine and 2-aminopyrimidine. scirp.orgscirp.org Similarly, novel Mn(II), Co(II), and Ni(II) complexes have been synthesized using the ligand N-(pyridin-2-ylmethylene)methanamine, which is formed from the condensation of 2-pyridinecarboxaldehyde (B72084) and methylamine. bohrium.com

The general synthetic route allows for considerable variation in the aryl group attached to the imine nitrogen. By choosing different substituted anilines, a wide array of N-aryl-1-(pyridin-2-yl)methanimine ligands can be created with tailored steric and electronic properties. acs.org These ligands are then reacted with suitable metal precursors, such as trans-[(PPh₃)₂Ni(Mes)X], to yield the final organometallic complexes. acs.org This modular approach is fundamental to the design of new catalysts and functional materials based on the this compound scaffold.

Structural Elucidation and Conformational Analysis of Phenyl Pyridin 2 Yl Methanol

Single Crystal X-ray Diffraction Studies

Crystallographic studies have revealed that phenyl(pyridin-2-yl)methanol crystallizes in the orthorhombic system. nih.gov The specific space group has been identified as Pna21. nih.govcrystallography.net This non-centrosymmetric space group is consistent with the molecule's chiral nature, allowing for the crystallization of a racemic mixture where both enantiomers are present in the unit cell. nih.gov

The unit cell parameters, which define the size and shape of the repeating unit in the crystal, have been determined at a temperature of 296 K. nih.gov

Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna21 |

| a (Å) | 7.4385 (8) |

| b (Å) | 14.3429 (16) |

| c (Å) | 9.2255 (10) |

| Volume (ų) | 984.27 (19) |

| Z (formula units per cell) | 4 |

A key feature of the crystal structure of this compound is the presence of strong intermolecular hydrogen bonds. nih.gov Specifically, an O-H···N hydrogen bond is formed between the hydroxyl group of one molecule and the nitrogen atom of the pyridine (B92270) ring of an adjacent molecule. nih.gov This interaction is a predominant force in the molecular association within the crystal. nih.gov

These hydrogen bonds link the individual molecules into helical chains that extend along the c-axis of the crystal lattice. nih.gov The geometry of this hydrogen bond has been characterized by specific donor-hydrogen (D-H), hydrogen-acceptor (H···A), and donor-acceptor (D···A) distances, as well as the D-H···A angle. nih.gov

Hydrogen-Bond Geometry (Å, °)

| D—H···A | D—H | H···A | D···A | D—H···A |

|---|---|---|---|---|

| O8—H8···N1i | 0.98 (5) | 1.85 (5) | 2.809 (4) | 166 (4) |

The relative orientation of the pyridine and phenyl rings is a defining conformational feature of the molecule. In the solid state, these two aromatic rings are not coplanar. The dihedral angle between the pyridine and phenyl rings has been determined to be 71.42 (10)°. nih.gov This twisted conformation minimizes steric hindrance between the two rings. This value is quite similar to that observed in the chlorinated analogue, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, where the dihedral angle is 74.34 (6)°. nih.gov In other related structures, this angle can vary, for example, in 5-methyl-2-phenyl-3,5-dihydro-4H-pyrido[2,3-b] nih.govdntb.gov.uadiazepin-4-one the dihedral angle is 49.8(2)°. acs.org

Conformational Analysis of Pyridine and Phenyl Ring Orientations

Comparative Structural Studies with Analogues and Derivatives

The structural features of this compound can be better understood through comparison with its analogues and derivatives. For instance, the introduction of a chloro substituent on the phenyl ring, as in (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, results in a similar dihedral angle between the aromatic rings but a different packing arrangement. nih.gov While this compound forms homochiral helical chains linked by 21 screw axes, the chlorinated analogue forms zigzag chains of alternating R and S enantiomers related by glide planes. nih.gov

Other related compounds, such as those with two phenyl rings and no pyridyl group, exhibit different hydrogen bonding patterns, primarily O-H···O interactions, leading to varied supramolecular structures like dimers and chains. iucr.org The replacement of the phenyl ring with other heterocyclic systems or the introduction of different substituents can significantly alter the intermolecular interactions and, consequently, the crystal packing.

Analysis of Chiral Properties and Enantiomeric Purity

This compound possesses a stereogenic center at the carbon atom bonded to the hydroxyl group, the phenyl ring, and the pyridine ring, making it a chiral molecule. iucr.org The compound can exist as two non-superimposable mirror images, or enantiomers: (R)-phenyl(pyridin-2-yl)methanol and (S)-phenyl(pyridin-2-yl)methanol.

The crystallization of this compound as a racemic mixture in the non-centrosymmetric space group Pna21 confirms its chiral nature, with both enantiomers co-existing in the crystal lattice. nih.govnih.gov The determination of enantiomeric purity is crucial, particularly in pharmaceutical applications where one enantiomer may have desired therapeutic effects while the other could be inactive or even harmful. americanpharmaceuticalreview.com

High-performance liquid chromatography (HPLC) using a chiral stationary phase is a common and effective method for separating and quantifying the enantiomers of chiral compounds like this compound. researchgate.net Biocatalytic methods have also been employed to produce enantiomerically pure forms of this compound. For example, the reduction of phenyl(pyridin-2-yl)methanone using Lactobacillus paracasei BD87E6 has yielded (S)-phenyl(pyridin-2-yl)methanol with over 99% enantiomeric purity. researchgate.net

Computational and Theoretical Investigations of Phenyl Pyridin 2 Yl Methanol

Molecular Docking Simulations for Biological Target Interactions

Molecular docking simulations are a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is valuable in drug discovery for predicting how a ligand, such as Phenyl(pyridin-2-yl)methanol, might interact with a biological target, typically a protein or enzyme.

While specific molecular docking studies solely focused on this compound are not extensively detailed in the provided results, the principles of this technique are well-established. For instance, in studies of similar compounds, molecular docking software like AutoDock Vina is employed to screen for binding affinity to various targets, such as kinases. These simulations can reveal key interactions, like hydrophobic interactions, that are enhanced by certain molecular features. For example, fluorinated derivatives of related compounds have shown improved metabolic stability in preclinical studies, a factor that can be rationalized through docking simulations.

The process involves generating a three-dimensional structure of both the ligand (this compound) and the target protein. The software then explores various possible binding poses of the ligand within the active site of the protein, calculating a scoring function to estimate the binding affinity for each pose. The results can provide insights into the binding mode and the specific amino acid residues involved in the interaction. For example, docking studies on related pyridine (B92270) derivatives have identified interactions with key residues in enzyme active sites, such as the cation-π interactions with aspartate residues.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a powerful tool for predicting various molecular properties, including geometry, electronic distribution, and reactivity.

DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and understand the electronic properties of this compound and its derivatives. scispace.comijcce.ac.ir These calculations can determine key parameters such as bond lengths and dihedral angles. For instance, in a related fluorinated pyridine derivative, the dihedral angle between the pyridine and benzene (B151609) rings was calculated to be near-coplanar, which maximizes conjugation while minimizing steric hindrance.

Furthermore, DFT is used to calculate frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for predicting a molecule's reactivity. scispace.comijcce.ac.ir A smaller energy gap generally indicates higher reactivity. ijcce.ac.ir Molecular Electrostatic Potential (MEP) maps, also derived from DFT calculations, visualize the electron density distribution and are instrumental in identifying nucleophilic and electrophilic sites within the molecule, which are crucial for understanding intermolecular interactions. scispace.comijcce.ac.ir

Investigation of Isomerization Pathways and Energetics

Theoretical studies using DFT can elucidate the mechanisms and energy barriers associated with isomerization processes. For related heterocyclic compounds, DFT has been used to study terminal-to-internal alkene isomerization. researchgate.net This involves calculating the energy profiles of the reaction pathways, including the transition states, to determine the most favorable isomerization route. researchgate.net

In a study on photoswitchable hydrazones with pyridine-based components, DFT calculations were used to investigate the Z,E-isomerization pathways. rsc.orgrsc.org The calculations helped to understand the relative energies, enthalpies, and Gibbs free energies of the different isomers and the transition states connecting them. rsc.orgrsc.org Such investigations are crucial for understanding the dynamics and potential applications of these molecules in areas like molecular switches.

Prediction of Binding Modes in Biological Systems

DFT calculations complement molecular docking studies by providing a more detailed understanding of the electronic interactions that govern ligand-receptor binding. By calculating the electrostatic potential map, DFT can predict the regions of a molecule that are likely to engage in hydrogen bonding or other electrostatic interactions with a biological target. scispace.com

For example, in a study of a fluorinated pyridine derivative, electrostatic potential maps highlighted regions of high electron density near the fluorine atom and the hydroxyl group, which helps to rationalize the observed hydrogen-bonding preferences in its crystalline state. This information is invaluable for predicting how this compound might orient itself within a binding pocket and which specific interactions contribute to its binding affinity.

Optimization Modeling for Bioreduction Processes

Computational modeling plays a significant role in optimizing biotechnological processes, such as the bioreduction of ketones to chiral alcohols.

Multi-response Nonlinear Programming Models for Reaction Conditions

For the synthesis of (S)-phenyl(pyridin-2-yl)methanol, a multi-response nonlinear programming model has been developed to optimize the conditions for the asymmetric bioreduction of phenyl(pyridin-2-yl)methanone. dntb.gov.uaresearchgate.net This model, which utilized an inscribed design, aimed to maximize both the reaction conversion and the enantiomeric excess of the product. dntb.gov.ua

The study identified the optimal reaction conditions using the biocatalyst Leuconostoc pseudomesenteroides N13. dntb.gov.uaresearchgate.net The optimized parameters were found to be a pH of 6, a temperature of 29°C, an incubation time of 53 hours, and an agitation speed of 153 rpm. dntb.gov.uaresearchgate.net Under these conditions, the model predicted a reaction conversion of 99% and an enantiomeric excess (ee) of 98.4%. dntb.gov.ua Validation experiments confirmed these predictions, achieving a 99% conversion and a 99% ee, with a product yield of 98%. dntb.gov.uaresearchgate.net

Table 1: Optimized Bioreduction Conditions for (S)-phenyl(pyridin-2-yl)methanol

| Parameter | Optimal Value |

|---|---|

| pH | 6 |

| Temperature (°C) | 29 |

| Incubation Time (h) | 53 |

| Agitation Speed (rpm) | 153 |

| Predicted Conversion (%) | 99 |

| Predicted Enantiomeric Excess (%) | 98.4 |

| Validated Conversion (%) | 99 |

| Validated Enantiomeric Excess (%) | 99 |

| Validated Yield (%) | 98 |

Data from Özdemir et al. dntb.gov.uaresearchgate.net

Theoretical Studies on Structure-Activity Relationships (SAR)

Theoretical studies are instrumental in understanding structure-activity relationships (SAR), which correlate the chemical structure of a molecule with its biological activity.

DFT calculations are a key component of SAR studies. By analyzing parameters like the HOMO-LUMO energy gap and the molecular electrostatic potential map, researchers can understand how modifications to the molecular structure affect its reactivity and interaction with biological targets. scispace.comijcce.ac.ir For instance, a study on (RS)-(4-bromophenyl)(pyridin-2-yl)methanol used DFT to analyze its structure-activity relationship, focusing on the frontier orbital gap and electrostatic potential to identify active sites. scispace.com

In the broader context of pyridine-containing compounds, SAR studies have revealed that the introduction of different substituents can significantly impact biological activity. For example, in a series of 1,2,3-triazole containing analogues, compounds with a phenyl or 2-pyridyl group on the triazole ring showed good inhibitory activity towards a specific enzyme, while those with a para-trifluoromethylphenyl group were inactive. nih.gov Similarly, for other pyridine derivatives, the position of a phenyl group on the pyridine nucleus was found to be critical for activity. mdpi.com These findings, often supported by computational models, guide the design of new molecules with improved potency and selectivity. nih.govmdpi.com

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Phenyl(pyridin-2-yl)methanone |

| (S)-phenyl(pyridin-2-yl)methanol |

| (RS)-(4-bromophenyl)(pyridin-2-yl)methanol |

| 1-(6-phenylpyridin-2-yl)guanidine |

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

Phenyl(pyridin-2-yl)methanol serves as a crucial intermediate in the synthesis of more intricate molecular architectures. Its bifunctional nature, possessing both a hydroxyl group and a nitrogen-containing heterocycle, allows for a variety of chemical transformations. The hydroxyl group can be readily oxidized to a ketone or converted into other functional groups, while the pyridine (B92270) ring can participate in coordination chemistry and other reactions. scirp.org This versatility makes it a valuable starting material for constructing complex natural products and other target molecules. google.com

For instance, derivatives of this compound are employed in the synthesis of binuclear metal complexes. In one documented case, the hydrolysis of a Schiff base ligand, derived from 2-benzoylpyridine (B47108), yielded phenyl(pyridin-2-yl)methanediol, which then formed binuclear complexes with various metal ions. scirp.org This highlights the role of the this compound framework in facilitating the assembly of complex coordination compounds.

Building Block for Novel Reaction Mechanisms and Synthetic Methodologies

The unique structural features of this compound and its derivatives make them ideal building blocks for the exploration of new reaction mechanisms and the development of innovative synthetic methodologies. nih.gov The presence of both an aromatic and a heteroaromatic ring, along with a reactive hydroxyl group, allows for the investigation of various catalytic and non-catalytic transformations.

One notable application is in the development of pseudo-Betti products. The reaction of 2-aminopyridine, benzaldehydes, and phenols can be carried out under solvent-free conditions to produce novel 2-[phenyl(pyridin-2-ylamino)methyl]phenol derivatives. nih.gov These reactions, which form new carbon-carbon bonds, are significant in total synthesis, medicinal chemistry, and materials science. nih.gov Furthermore, the development of new synthetic routes, such as those utilizing Lewis acid-mediated reactions or palladium-catalyzed aminations, expands the toolkit available to organic chemists for creating highly functionalized molecules from simple starting materials. nih.govrsc.org

Precursor for Bioactive Molecules and Pharmaceutical Compounds

This compound and its enantiomers are highly valued as precursors in the synthesis of a wide range of bioactive molecules and pharmaceutical compounds. google.comgoogle.com The chiral nature of this alcohol is particularly important, as the biological activity of many drugs is dependent on their stereochemistry.

The (S)-phenyl(pyridin-2-yl)methanol scaffold is a key component in various natural products, agrochemicals, and biologically active compounds. google.com For example, it is a crucial intermediate in the synthesis of the antihistamine drugs bepotastine (B66143) and carbinoxamine. google.com Similarly, the (R)-phenyl(pyridin-2-yl)methanol framework is found in a variety of pharmaceuticals and agrochemicals. google.com The analgesic properties of (S)-phenyl(pyridin-2-yl)methanol have also been noted. dntb.gov.uaresearchgate.net

Derivatives of this compound have shown a broad spectrum of biological activities, including:

Antihistaminic effects: As seen in drugs like carbinoxamine. researchgate.net

Anticancer properties: Palladium complexes derived from related structures have demonstrated potential as anticancer agents.

Enzyme inhibition: Derivatives have been investigated as inhibitors for enzymes like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Sirtuin 2 (SIRT2).

Antimicrobial and antiparasitic potential: Related compounds, such as (4-(5-Methylpyridin-2-yl)phenyl)methanol, have shown activity against bacterial strains and parasites.

Construction of Tricyclic Scaffolds for Drug-Like Inhibitors

The this compound motif can be incorporated into more complex ring systems, leading to the development of novel tricyclic scaffolds for drug-like inhibitors. These scaffolds are of great interest in medicinal chemistry as they can provide a rigid framework for orienting functional groups to interact with biological targets. worktribe.comacs.org

A notable example is the synthesis of tricyclic triazoles from bicyclic thioamides. These tricyclic systems have been used to develop potent inhibitors for various biological targets, including dipeptidyl peptidase-4 (DPP-4), the CCR5 receptor, and phosphoinositol-3 kinase δ (PI3Kδ). worktribe.comacs.org By substituting the tricyclic scaffold into known biologically active compounds, researchers can evaluate the impact of the new framework on pharmacological activity and physicochemical properties. acs.org The synthesis of these complex structures often involves multi-step sequences, starting from precursors that can be related to the this compound structure. acs.org

Synthesis of Chiral Alcohols with High Enantiomeric Excess

One of the most significant applications of this compound chemistry is in the synthesis of chiral alcohols with high enantiomeric excess (ee). google.comgoogle.com The asymmetric reduction of the corresponding ketone, phenyl(pyridin-2-yl)methanone, is a primary method for producing enantiomerically pure (R)- or (S)-phenyl(pyridin-2-yl)methanol. google.comgoogle.com

Several methods have been developed for this asymmetric synthesis, including:

Asymmetric catalytic hydrogenation: This is considered a highly attractive method due to its practical applicability and atom economy. google.comgoogle.com Various catalysts, including those based on iridium, rhodium, and ruthenium, have been employed to achieve high yields and excellent enantioselectivity, often exceeding 99% ee. google.comgoogle.com

Biocatalysis: The use of whole-cell biocatalysts, such as Lactobacillus paracasei and Leuconostoc pseudomesenteroides, has proven effective for the asymmetric reduction of phenyl(pyridin-2-yl)methanone to produce (S)-phenyl(pyridin-2-yl)methanol with high conversion and enantiomeric excess. dntb.gov.uaresearchgate.netacs.org

Asymmetric addition of organometallic reagents: This method involves the addition of aryl organometallic reagents to heteroaromatic aldehydes. google.comgoogle.com

The table below summarizes the results of various asymmetric hydrogenation methods for the synthesis of (R)- and (S)-phenyl(pyridin-2-yl)methanol.

| Catalyst System | Enantiomer | Yield (%) | Purity (%) | ee (%) | Reference |

| Ir/L* with Lithium tert-butoxide | (R) | 97 | 97 | 99 | google.com |

| Ir/L* with Sodium carbonate | (R) | 92 | 98 | 95 | google.com |

| Ir/L* with Lithium tert-butoxide | (S) | 97 | 98 | 96 | google.com |

| Ir/L* with Lithium tert-butoxide | (S) | 95 | 97 | 95 | google.com |

Development of Functional Materials

The applications of this compound and its derivatives extend beyond pharmaceuticals into the realm of materials science. sciencepublishinggroup.com The unique combination of aromatic and heteroaromatic rings, along with its ability to coordinate with metal ions, makes it a valuable component in the design of functional materials.

Derivatives of this compound have been used to synthesize lanthanide(III) complexes. For example, 1,5-bis(phenyl(pyridin-2-yl)methylene)carbonohydrazide has been used to create mononuclear lanthanide complexes with potential applications in areas such as luminescence and magnetism. sciencepublishinggroup.com

Furthermore, related compounds like (4-(5-Methylpyridin-2-yl)phenyl)methanol serve as intermediates in the synthesis of advanced materials. They can be incorporated into polymer matrices to enhance mechanical and thermal properties, finding use in high-performance coatings and composites. The electronic properties of these pyridine-containing compounds also make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Biological Activity and Pharmaceutical Relevance

Interaction with Biological Targets and Enzyme Systems

The biological activity of phenyl(pyridin-2-yl)methanol and its derivatives is largely attributed to their interactions with various biological targets, including key enzyme systems that play crucial roles in metabolism and disease progression.

The pyridine (B92270) ring is a key structural feature influencing how compounds like this compound interact with metabolic enzymes, particularly the cytochrome P450 (CYP) superfamily. nih.gov CYP enzymes are central to the metabolism of over 50% of marketed drugs, with CYP3A4 being the most abundant isoform in the human liver. nih.gov

Derivatives of this structural class have shown specific inhibitory activity against certain CYP isoforms. For example, some derivatives of (4-Chlorophenyl)(pyridin-2-yl)methanol (B192788) can inhibit aromatase (CYP19A1), a key enzyme in estrogen biosynthesis that is linked to hormone-dependent cancers.

The structural framework of this compound serves as a foundation for developing potent enzyme inhibitors targeting various diseases. The pyridine moiety often facilitates hydrogen bonding with receptor residues, enhancing potency. Derivatives have been designed and synthesized to inhibit a range of enzymes critical to disease pathways.

Key examples of enzyme inhibition by related compounds include:

Receptor Tyrosine Kinases: Phenyl(pyridin-2-yl)methanamine (B1635359) derivatives have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Platelet-Derived Growth Factor Beta (PDGF-β), both of which are crucial for angiogenesis and tumor progression.

Deacetylases: Derivatives of (5-Phenylfuran-2-yl)methanamine, a structurally similar compound, are known to inhibit SIRT2, a NAD+-dependent deacetylase implicated in neurodegenerative diseases.

Metabolic Enzymes: Synthetic thioureas derived from a 2-Benzyl-3-phenyl-1-(pyridin-2-yl)propan-1-amine precursor have demonstrated inhibitory potential against α-amylase and α-glucosidase, enzymes relevant to managing blood glucose levels. dovepress.com

Cholinesterases: The same thiourea (B124793) derivatives also showed potent inhibition of acetylcholinesterase and butyrylcholinesterase, enzymes targeted in the treatment of Alzheimer's disease. dovepress.com

| Enzyme Target | Derivative/Related Compound Class | Therapeutic Area | Source |

|---|---|---|---|

| Aromatase (CYP19A1) | (4-Chlorophenyl)(pyridin-2-yl)methanol derivatives | Cancer | |

| VEGFR-2, PDGF-β | Phenyl(pyridin-2-yl)methanamine derivatives | Cancer | |

| Sirtuin 2 (SIRT2) | (5-Phenylfuran-2-yl)methanamine derivatives | Neurodegenerative Diseases | |

| α-Amylase, α-Glucosidase | Thioureas from pyridin-2-yl amine precursor | Diabetes | dovepress.com |

| Acetylcholinesterase, Butyrylcholinesterase | Thioureas from pyridin-2-yl amine precursor | Alzheimer's Disease | dovepress.com |

Cytochrome P450 Enzyme Interactions and Drug Metabolism Modulation

Modulation of Cellular Pathways (e.g., Mitogen-Activated Protein Kinase (MAPK) Pathway)

Beyond direct enzyme inhibition, this compound and its analogs can exert their biological effects by modulating complex intracellular signaling pathways. The Mitogen-Activated Protein Kinase (MAPK) pathway is a key example. This pathway is a crucial signaling cascade that responds to a wide variety of external stimuli, including growth factors and stress signals, to regulate cellular processes like proliferation, differentiation, and apoptosis. nih.govgoogle.com

Research has shown that (4-Chlorophenyl)(pyridin-2-yl)methanol can modulate the MAPK pathway, which is essential for cellular responses to growth factors. The p38 MAPK pathway, in particular, is activated by numerous cellular insults and inflammatory cytokines and plays a significant role in regulating the immune system. google.com The kinase MK-2 is a primary substrate of p38 and a key player in the inflammatory response. google.com Studies on other pyridine-containing scaffolds, such as enone derivatives, have demonstrated their ability to suppress inflammation by inhibiting MAPK and Akt signaling pathways in neutrophils. nih.gov Given that the MAPK pathway is a validated target in cancer therapy, the ability of pyridine-containing compounds to modulate this pathway underscores their therapeutic potential. researchgate.net

Broad-Spectrum Biological Properties of Pyridine Scaffolds

The pyridine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. mdpi.comeurjchem.com This versatility has led to the development of pyridine-containing compounds with a wide array of biological activities. scispace.comijnrd.org

Antimicrobial Activity: Pyridine derivatives have consistently shown potential as antimicrobial agents. Various compounds incorporating the phenyl(pyridin-2-yl) structure have demonstrated activity against a range of bacterial and fungal pathogens. For instance, (4-(5-Methylpyridin-2-yl)phenyl)methanol, a close analog, exhibited significant inhibition against both E. coli and S. aureus. Other research has documented the antibacterial effects of (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives and pyrazole-containing phosphonates against both Gram-positive and Gram-negative bacteria. auctoresonline.orgresearchgate.net

| Compound/Derivative Class | Target Microorganisms | Finding | Source |

|---|---|---|---|

| (4-(5-Methylpyridin-2-yl)phenyl)methanol | E. coli, S. aureus | Significant inhibition with MIC values below 10 µg/mL. | |

| (5-aryl-1,3,4-oxadiazol-2-yl)(pyridin-2-yl)methanol derivatives | S. epidermidis, B. cereus, P. aeruginosa, S. aureus, E. coli | Screened for antimicrobial activity. | |

| 1-(phenyl(pyridin-2-ylamino)methyl)pyrrolidine-2,5-dione | E. coli, S. typhi, B. subtilis, A. oryzae, A. fumigates | Moderate antimicrobial activity. | mdpi.com |

| Diphenyl(...)(1-phenyl-3-(pyridin-2-yl)...)methylphosphonates | E. coli, B. subtilis, S. aureus, S. cerevisiae | Moderate antibacterial and antifungal activities. | researchgate.net |

Antioxidant Activity: Several studies have investigated the antioxidant properties of pyridine-containing scaffolds. The ability to scavenge free radicals and chelate metal ions is crucial for protecting cells from oxidative stress, a factor implicated in numerous diseases. A study on a series of 1-phenyl-3-(pyridin-2-yl)prop-2-en-1-one (B14166183) derivatives (pyridine-based chalcones) found that several compounds exhibited potent antioxidant activity, particularly in a ferrous ion chelating (FIC) assay. nih.govnih.gov For example, compound 3e from the study showed a significantly higher antioxidant capacity (EC50 = 16.53 ± 1.21 µg/mL) compared to the standard antioxidant quercetin (B1663063) (EC50 = 87.24 ± 3.93 µg/mL) in the FIC method. nih.govnih.gov Another analog, (4-(5-Methylpyridin-2-yl)phenyl)methanol, also demonstrated the ability to scavenge free radicals, confirming its potential to mitigate oxidative stress.

The pyridine scaffold is a cornerstone in the development of targeted anticancer agents. bohrium.com Research has explored multiple mechanisms through which phenyl(pyridin-2-yl) based structures can exert cytotoxic effects against cancer cells.

One key mechanism is the inhibition of kinases crucial for tumor growth, such as VEGFR-2, as previously mentioned. Another approach involves the design of metal complexes. For example, phenyl(pyridin-2-yl)methanamine serves as a precursor for palladium complexes that exhibit strong DNA-binding affinity, enabling them to interfere with cancer cell replication. Similarly, zinc(II) complexes prepared from ligands derived from phenyl(pyridine-2-yl)methanone have been investigated for their cytotoxic effects against various cancer cell lines, including HCT-116 (colon), HepG-2 (liver), and A529 (lung). orientjchem.org

Antifibrotic Properties

While direct studies on the antifibrotic properties of this compound are not extensively documented, research into its derivatives highlights the potential of this scaffold in combating fibrotic diseases. A study focused on the design and synthesis of novel 2-(pyridin-2-yl) pyrimidine (B1678525) derivatives, which incorporate the core this compound structure, demonstrated significant anti-fibrotic activity. nih.govresearchgate.net These compounds were evaluated for their ability to inhibit collagen expression in hepatic stellate cells (HSCs), which are key mediators in the development of liver fibrosis. nih.govnih.gov

Several of the synthesized pyrimidine derivatives exhibited superior anti-fibrotic effects compared to the established drug Pirfenidone. researchgate.net Notably, compounds featuring a phenyl ring on the substituent group generally showed higher inhibitory activity than those with benzyl (B1604629) groups. researchgate.net Two compounds, ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, were identified as the most potent, with IC₅₀ values of 45.69 μM and 45.81 μM, respectively. nih.govresearchgate.net These findings, confirmed through Picro-Sirius red staining and hydroxyproline (B1673980) assays, underscore the importance of the pyridinyl-pyrimidine framework, derived from the this compound scaffold, as a promising basis for the development of new anti-fibrotic drugs. nih.govresearchgate.net

Table 1: Antifibrotic Activity of this compound Derivatives

| Compound Name | IC₅₀ (μM) |

|---|---|

| Ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate | 45.69 |

| Ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate | 45.81 |

Data sourced from studies on immortalized rat hepatic stellate cells (HSC-T6). nih.govresearchgate.net

Antiallergy Drug Intermediates (e.g., Carbinoxamine, Bepotastine)

This compound and its analogs are critical intermediates in the synthesis of several prominent antiallergy medications. The chlorinated derivative, (4-chlorophenyl)(pyridin-2-yl)methanol, is a key precursor for both Carbinoxamine and Bepotastine (B66143).

Carbinoxamine: This first-generation antihistamine of the ethanolamine (B43304) class is synthesized using (4-chlorophenyl)(pyridin-2-yl)methanol as a starting material. The synthesis involves reacting 4-chlorophenyl magnesium bromide with picolinaldehyde to produce the methanol (B129727) intermediate. researchgate.net This intermediate is then reacted with 2-chloro-N,N-dimethylethanamine to yield carbinoxamine. researchgate.net The presence of the p-Cl-phenyl and 2-pyridyl aryl groups is a defining structural feature of carbinoxamine, contributing to its potent antihistaminic activity. researchgate.net

Bepotastine: This second-generation, non-sedating H1-antagonist is also synthesized from a chiral intermediate derived from this compound. Specifically, the (S)-enantiomer, (S)-(4-chlorophenyl)(pyridin-2-yl)methanol, is a crucial building block for producing bepotastine. bldpharm.com The synthesis of bepotastine besilate involves the construction of this chiral alcohol, often through methods like asymmetric catalytic hydrogenation of (4-chlorophenyl)(pyridin-2-yl)methanone to achieve a high enantiomeric excess (ee value) of the desired (S)-isomer. bldpharm.com The chiral alcohol is then further processed, for example, by reacting it with 4-(4-hydroxypiperidin-1-yl) ethyl butyrate (B1204436) under acidic conditions, to form the final bepotastine molecule. googleapis.com

Aromatase (CYP19A1) Inhibition

The this compound scaffold has been explored as a template for designing aromatase (CYP19A1) inhibitors, which are a cornerstone in the treatment of hormone-dependent breast cancer. datapdf.com Aromatase is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. acs.org The inhibitory mechanism of non-steroidal aromatase inhibitors often involves the coordination of a heterocyclic nitrogen atom to the heme iron within the enzyme's active site. datapdf.com

Research into pyridine-based compounds has shown their potential as effective aromatase inhibitors. contaminantdb.ca Studies on a series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives demonstrated good to moderate inhibitory activity against human placental aromatase. nih.gov For instance, the 4-methoxyphenyl (B3050149) substituted derivative showed an IC₅₀ value of 1.3 μM, which is more potent than the standard inhibitor aminoglutethimide (B1683760) (IC₅₀=18.5 μM). nih.gov Molecular modeling suggested that the (S)-enantiomer is the more active form. nih.gov Further development led to 4th generation inhibitors, such as (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol, which displayed potent inhibition with an IC₅₀ of 0.83 nM, comparable to the clinically used drug letrozole (B1683767) (IC₅₀ 0.70 nM). datapdf.comcontaminantdb.ca These findings highlight the utility of the pyridyl-methanol core in designing highly potent and selective aromatase inhibitors.

Table 2: Aromatase (CYP19A1) Inhibition by Pyridyl-Methanol Derivatives

| Compound | IC₅₀ |

|---|---|

| (4-methoxyphenyl)(benzofuran-2-yl)(pyridin-3-yl)methanol | 1.3 μM |

| (4-bromophenyl)(6-(but-2-yn-1-yloxy)benzofuran-2-yl)(pyridin-3-yl)methanol | 0.83 nM |

| Aminoglutethimide (Reference) | 18.5 μM |

| Letrozole (Reference) | 0.70 nM |

Data sourced from in vitro studies using human placental microsomes. contaminantdb.canih.gov

Antitubercular Activities

The pyridine nucleus is a common feature in many antitubercular agents. rsc.org While direct antitubercular testing of this compound is not widely reported, related structures containing the pyridine moiety have shown significant activity against Mycobacterium tuberculosis. For example, a structure-based drug design approach led to the discovery of pyridine-2-methylamine derivatives as potent inhibitors of MmpL3, a crucial transporter in mycobacteria.

One of the most potent compounds identified, compound 62 from the study, exhibited a minimum inhibitory concentration (MIC) of 0.016 μg/mL against the H37Rv strain of M. tuberculosis. Structure-activity relationship (SAR) studies indicated that higher lipophilicity generally correlated with more potent activity. Another study on pyridyl chalcones, which can be considered structural relatives, also identified compounds with notable antitubercular activity. These findings suggest that the pyridine scaffold, as present in this compound, is a valuable component for the development of new antitubercular drugs.

Role as a Pharmacophore in Drug Discovery and Development

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. The (aryl)(heteroaryl)methanol scaffold, exemplified by this compound, is considered a privileged structure or a key pharmacophore in drug discovery. nih.gov This is due to its widespread presence in molecules targeting a diverse range of biological targets.